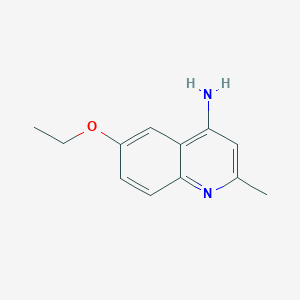
4-Amino-6-ethoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-ethoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 4-Amino-6-ethoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a method involving the use of Selectfluor as an oxidizing agent in an aqueous solution under the catalysis of silver nitrate has been reported . This method is noted for its high yield and strong controllability.
Industrial production methods for quinoline derivatives often emphasize greener and more sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Análisis De Reacciones Químicas
4-Amino-6-ethoxy-2-methylquinoline undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield compounds like 4-bromo-6-ethoxy-2-methylquinoline .
Aplicaciones Científicas De Investigación
4-Amino-6-ethoxy-2-methylquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-6-ethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
4-Amino-6-ethoxy-2-methylquinoline can be compared with other similar compounds, such as:
4-Amino-6-methoxy-2-methylquinoline: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
4-Amino-6-bromo-2-methylquinoline:
4-Chloro-6-ethoxy-2-methylquinoline: The chlorine atom introduces different reactivity patterns compared to the amino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propiedades
Número CAS |
66735-27-1 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-ethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |
Clave InChI |
RKLCZJYWQIOYCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C(N=C2C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)


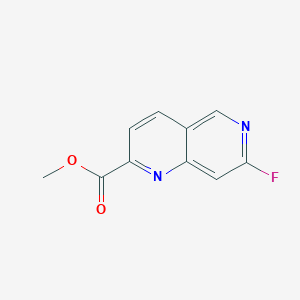
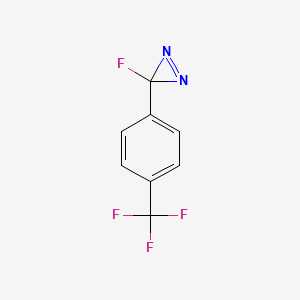
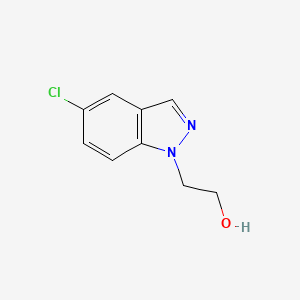
![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)

![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
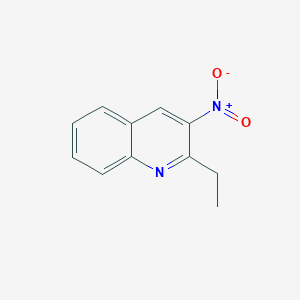
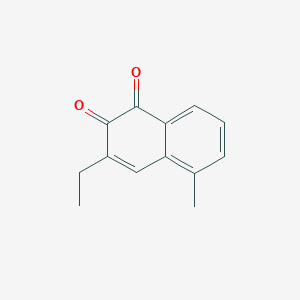
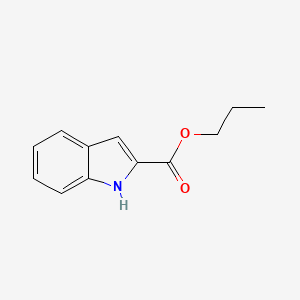
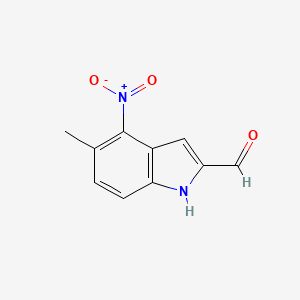
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
